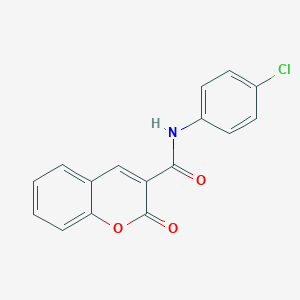
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CHC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. CHC belongs to the class of coumarin derivatives and has a unique chemical structure that makes it an attractive candidate for various research studies.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In vitro and in vivo studies have demonstrated that N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potent pharmacological activity, which makes it an attractive candidate for drug development. Additionally, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of using N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, including:
1. Further elucidation of the mechanism of action of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, particularly its effects on various signaling pathways in the body.
2. Investigation of the potential applications of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
3. Development of new drug formulations based on N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, such as nanoparticles or liposomes, to improve its pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential synergistic effects of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide with other drugs or compounds, which may enhance its therapeutic efficacy.
In conclusion, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a promising compound with potent pharmacological activity and potential applications in various fields, including medicinal chemistry and drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonium hydroxide to obtain N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Several studies have shown that N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits potent anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
1847-02-5 |
|---|---|
Nom du produit |
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |
Formule moléculaire |
C16H10ClNO3 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H10ClNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19) |
Clé InChI |
RAXJGYMESDOVRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)Cl |
Pictogrammes |
Irritant |
Synonymes |
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



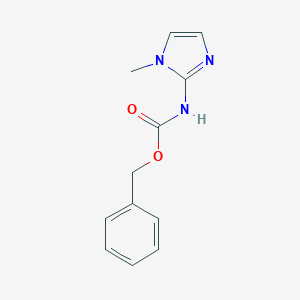
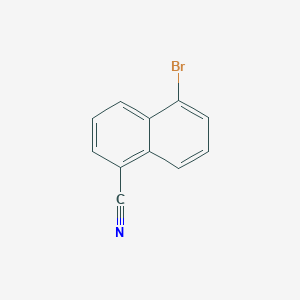
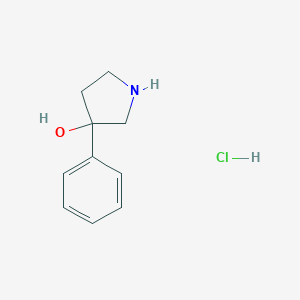
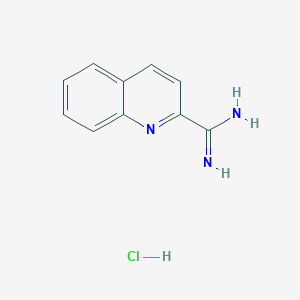
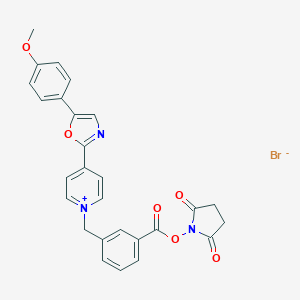
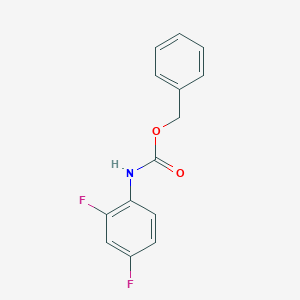
![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)
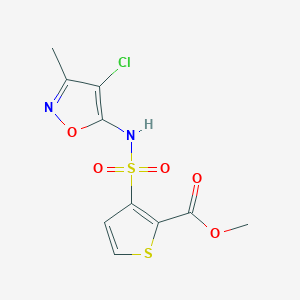
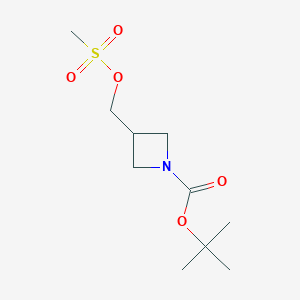
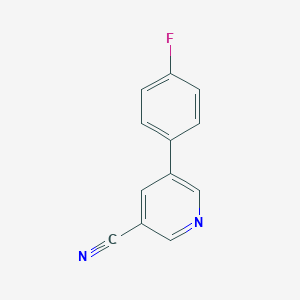
![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)
![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B189811.png)
![[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B189813.png)